(2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E

Description

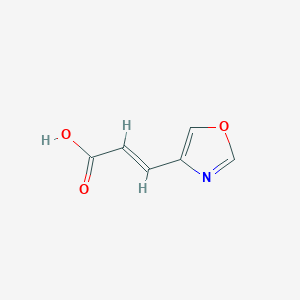

(2E)-3-(1,3-Oxazol-4-yl)prop-2-enoic acid, E is an α,β-unsaturated carboxylic acid derivative characterized by a conjugated system linking a 1,3-oxazole heterocycle to a propenoic acid moiety. Its molecular formula is C₆H₅NO₃, with a molecular weight of 139.11 g/mol and a CAS registry number of 28418-38-4 . The compound is commercially available with a purity of 95% and is cataloged under identifiers such as EN300-1590116 . Structurally, the 1,3-oxazole ring contributes to its planar geometry, while the (2E)-configuration of the propenoic acid group ensures rigidity in the conjugated system, influencing both reactivity and intermolecular interactions .

Properties

IUPAC Name |

(E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6(9)2-1-5-3-10-4-7-5/h1-4H,(H,8,9)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLZFVHPBRIIKI-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=CO1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28418-38-4 | |

| Record name | (2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-oxazolecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation and dehydration to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, reduced forms of the compound, and functionalized propenoic acid derivatives.

Scientific Research Applications

Chemistry

(2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Researchers utilize it to create derivatives that exhibit varied chemical properties and biological activities .

Biology

The compound is under investigation for its potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens .

- Anticancer Activity : It has been linked to the inhibition of mutated isocitrate dehydrogenase 1 (IDH1), which is implicated in certain cancers. This inhibition could lead to reduced production of oncometabolites like 2-hydroxyglutarate (2-HG), thereby impacting tumor growth .

Medicine

Research is ongoing to explore its use as a pharmacophore in drug design. The unique structure allows for interactions with specific molecular targets, potentially leading to new therapeutic agents for conditions such as cancer and metabolic disorders .

Industry

In industrial applications, this compound is utilized in the production of advanced materials such as:

- Polymers : Its chemical properties make it suitable for creating high-performance polymers.

- Coatings : The compound's stability and reactivity lend themselves well to coatings with enhanced durability and resistance .

Case Study 1: Anticancer Research

A study focused on the compound's ability to inhibit IDH1 mutations demonstrated promising results in reducing tumor growth in vitro. The findings indicated that modifications to the oxazole ring could enhance its efficacy against specific cancer types .

Case Study 2: Antimicrobial Activity

Research evaluating various derivatives revealed that certain modifications increased antimicrobial potency against resistant strains of bacteria. These findings suggest that further exploration could yield new antibiotics based on this compound .

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemistry | Building block for heterocycles | Versatile synthesis routes available |

| Biology | Antimicrobial & anticancer properties | Effective against pathogens; inhibits IDH1 |

| Medicine | Potential drug candidate | Ongoing research into therapeutic uses |

| Industry | Advanced materials production | Used in polymers and coatings |

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The propenoic acid moiety may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of α,β-unsaturated carboxylic acids with heterocyclic substituents. Below is a comparative analysis with key analogs, focusing on structural variations, physicochemical properties, and functional implications.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Structural Feature |

|---|---|---|---|---|

| (2E)-3-(1,3-Oxazol-4-yl)prop-2-enoic acid, E | C₆H₅NO₃ | 139.11 | 28418-38-4 | 1,3-Oxazole ring |

| (2E)-3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enoic acid | C₇H₈N₂O₂ | 152.15 | EN300-322533 | 1-Methylpyrazole substituent |

| (2E)-3-(1H-Imidazol-4-yl)prop-2-enoic acid | C₆H₆N₂O₂ | 138.12 | 3465-72-3 | 1H-Imidazole ring (additional NH group) |

| (2E)-3-(1H-Indol-5-yl)prop-2-enoic acid | C₁₁H₉NO₂ | 187.20 | 179626-79-0 | Indole substituent (aromatic bicyclic system) |

| (2E)-3-(Quinolin-6-yl)prop-2-enoic acid | C₁₃H₉NO₂ | 211.22 | EN300-832964 | Quinoline substituent |

Key Observations :

Heterocycle Impact: The 1,3-oxazole ring in the target compound (vs. pyrazole, imidazole, or indole in analogs) reduces basicity due to the absence of an additional NH group. Imidazole derivatives (e.g., (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid) exhibit enhanced hydrogen-bonding capacity, which may improve crystallinity but reduce metabolic stability compared to oxazole analogs .

Molecular Weight and Bioavailability: The target compound’s lower molecular weight (139.11 g/mol) compared to indole (187.20 g/mol) or quinoline derivatives (211.22 g/mol) suggests better membrane permeability, a critical factor in drug design .

Electronic Effects :

- Electron-withdrawing groups (e.g., oxazole) stabilize the α,β-unsaturated system, increasing electrophilicity at the β-carbon. This property enhances reactivity in Michael addition reactions, a trait exploited in medicinal chemistry .

Research Findings and Functional Implications

Hydrogen-Bonding Patterns :

Studies using graph-set analysis (e.g., Etter’s methodology) reveal that the 1,3-oxazole ring participates in C–H···O interactions with the carboxylic acid group, forming dimeric motifs in the crystal lattice. In contrast, imidazole analogs form stronger N–H···O bonds , leading to more stable supramolecular architectures .

Biological Activity

The compound (2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E (CAS 22046) is a derivative of oxazole that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an oxazole ring, which is known for its diverse biological activities.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 137.11 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that compounds containing the oxazole moiety exhibit significant antimicrobial properties. A study comparing various 1,3-oxadiazole derivatives showed that these compounds possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. Specifically, derivatives with structural similarities to (2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid were found to inhibit the growth of resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Activity Against MRSA | Activity Against E. coli | Activity Against Candida spp. |

|---|---|---|---|

| This compound | Moderate | Weak | Moderate |

| 3-acetyl-1,3,4-oxadiazole | Strong | Moderate | Strong |

Anticancer Activity

The anticancer potential of (2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid has been evaluated through in vitro studies. It has been shown to exhibit cytotoxic effects against various cancer cell lines including MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | IC50 (µM) - MDA-MB-231 | IC50 (µM) - KCL-22 | IC50 (µM) - HeLa |

|---|---|---|---|

| This compound | 12.5 | 15.0 | 10.0 |

| Doxorubicin | 0.5 | 0.8 | 0.6 |

Cytotoxicity Studies

Cytotoxicity studies have shown that the compound exhibits varying levels of toxicity depending on concentration and exposure time. In one study involving L929 cells, it was observed that at concentrations above 100 µM, the compound significantly reduced cell viability .

Table 3: Cytotoxicity Data for L929 Cells

| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|

| 200 | 68 | 60 |

| 100 | 85 | 75 |

| 50 | 92 | 90 |

Case Study: Antimicrobial Efficacy

In a comparative study of various oxazole derivatives, (2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid was tested against a panel of microorganisms. Results indicated moderate effectiveness against MRSA and significant activity against certain fungal strains.

Case Study: Anticancer Potential

A series of in vitro tests on breast cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 10 µM. Fluorescence microscopy revealed morphological changes consistent with apoptotic cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.